molecular formula C12H8N4O2 B8725735 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B8725735
M. Wt: 240.22 g/mol
InChI Key: LVOBEKFMKUBUJU-UHFFFAOYSA-N
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Description

7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core fused with a pyridine ring and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a pyridine carboxylic acid derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridine or pyrazolo[1,5-a]pyrimidine rings .

Mechanism of Action

The mechanism of action of 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid apart is its unique combination of a pyridine ring and a carboxylic acid functional group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C12H8N4O2/c17-12(18)9-7-15-16-10(3-5-14-11(9)16)8-2-1-4-13-6-8/h1-7H,(H,17,18)

InChI Key

LVOBEKFMKUBUJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=NC3=C(C=NN23)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6.0 g. of ethyl 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, 125 ml. of ethanol and 50 ml. of 1 N sodium hydroxide is heated on a steam bath for 4 hours. The mixture is chilled and filtered to give 5.85 g. of sodium 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, m.p. 360°-363° C. dec. The preceding compound is stirred with 1 N hydrochloric acid and the mixture is filtered to give 5.0 g. of the product of the example, m.p. 286°-287° C. dec. (gas evolution).
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Synthesis routes and methods II

Procedure details

A mixture of 0.10 mole of ethyl 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and 0.50 mole of potassium hydroxide in 50 ml. of ethanol-water (9:1) is heated at reflux temperature for 4 hours. The mixture is brought to pH 7 with concentrated hydrochloric acid, concentrated and filtered to give 7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The preceding product in tetrahydrofuran is added dropwise to a solution of 0.2 mole of diborane in tetrahydrofuran chilled in an ice bath. The mixture is stirred for one hour and the bath removed. After standing 16 hours at room temperature the mixture is poured onto ice to give the product of the example.
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